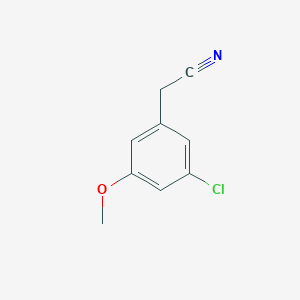

2-(3-Chloro-5-methoxyphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-chloro-5-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREQDYYHKLEOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286424 | |

| Record name | 3-Chloro-5-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178486-31-2 | |

| Record name | 3-Chloro-5-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178486-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 3 Chloro 5 Methoxyphenyl Acetonitrile

Direct Synthesis Approaches

Direct synthesis strategies primarily focus on the formation of the carbon-carbon bond between the aromatic ring and the cyanomethyl group. These methods often employ metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for their efficiency and functional group tolerance. nih.gov

Aryl Halide Precursors in Cyanoalkylation Reactions

A principal route for direct synthesis involves the cyanation of an appropriate aryl halide. For the target molecule, a logical precursor is a di-halogenated anisole (B1667542) derivative, such as 1-bromo-3-chloro-5-methoxybenzene . This substrate allows for a selective reaction at the more reactive carbon-bromine bond over the carbon-chloro bond under carefully controlled conditions.

The introduction of a cyanide group onto an aromatic ring is a fundamental transformation. nih.gov Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions often require stoichiometric amounts of copper(I) cyanide and can have limited substrate scope or require harsh conditions. nih.govnih.gov Modern approaches, particularly those catalyzed by transition metals, offer milder conditions and broader applicability. nih.gov

Palladium-Catalyzed or Copper-Catalyzed Carbon-Carbon Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions are the preeminent methods for the cyanation of aryl halides. nih.gov These reactions have been extensively developed to be more reliable and to overcome challenges such as catalyst poisoning by the cyanide ion. nih.gov The use of sophisticated palladacycle precatalysts, for instance, has proven effective for the cyanation of a wide range of (hetero)aryl chlorides and bromides. nih.gov

A key advancement in this area is the use of less toxic and more manageable cyanide sources. Instead of highly toxic alkali metal cyanides like NaCN or KCN, or the still hazardous Zinc cyanide (Zn(CN)₂) , potassium hexacyanoferrate(II) (K₄[Fe(CN)₆] ) has emerged as a robust and significantly safer alternative. nih.govmit.edu These reactions are typically performed in the presence of a palladium catalyst, such as a palladacycle or a combination of a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a phosphine (B1218219) ligand. nih.gov

While palladium catalysis is often preferred, copper-catalyzed cyanations remain relevant. nih.gov These reactions, reminiscent of the Rosenmund-von Braun reaction, can be effective for certain substrates, though they may require higher temperatures. nih.gov Catalytic versions of copper-mediated cyanations have been developed to improve the efficiency and generality of the transformation. nih.gov

Optimization of Reaction Conditions and Reagent Systems

The success of a palladium-catalyzed cyanation hinges on the careful optimization of several parameters. The choice of catalyst, ligand, base, and solvent system collectively dictates the reaction's efficiency, yield, and selectivity.

For the cyanation of an aryl chloride or bromide, a typical system might involve a palladacycle precatalyst with a suitable ligand. nih.gov The reaction is often conducted in a mixed solvent system, such as dioxane and water, which can aid in the solubility of both the organic substrate and the inorganic cyanide source. nih.gov The choice of base is also critical; a mild base like Potassium acetate (KOAc) is often sufficient to facilitate the catalytic cycle without promoting unwanted side reactions. dntb.gov.ua Temperatures are generally kept moderate, often below 100 °C, and reaction times can be as short as one hour with an efficient catalytic system. nih.gov The move towards aqueous media and lower temperatures represents a significant step towards greener and more practical synthetic protocols.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of an Aryl Halide

| Parameter | Condition | Purpose | Citation |

| Aryl Halide | 1-Bromo-3-chloro-5-methoxybenzene | Electrophilic substrate | |

| Cyanide Source | K₄[Fe(CN)₆]·3H₂O (0.5 equiv.) | Non-toxic source of cyanide | nih.govmit.edu |

| Catalyst System | Palladacycle Precatalyst (e.g., P1, 0.2-1 mol%) | Forms the active Pd(0) species | nih.gov |

| Base | KOAc (0.125 equiv.) | Facilitates the catalytic cycle | dntb.gov.ua |

| Solvent | Dioxane / H₂O | Dissolves organic and inorganic reagents | nih.gov |

| Temperature | 70-100 °C | Increases reaction rate | nih.gov |

| Time | 1-12 h | Time to reach completion | nih.gov |

Indirect Synthesis via Functional Group Transformations

Indirect routes involve the synthesis of a molecule containing the 3-chloro-5-methoxyphenyl core, followed by the chemical manipulation of a different functional group into the required acetonitrile (B52724) moiety.

Conversion of Carboxylic Acid or Ester Precursors to the Nitrile Functionality

A plausible indirect pathway begins with 3-chloro-5-methoxybenzoic acid . This precursor can be synthesized via methods such as the chlorination of 2-methoxybenzoic acid. google.com The carboxylic acid can be converted into the target nitrile through a two-step sequence.

First, the carboxylic acid is converted to the corresponding primary amide, 2-(3-chloro-5-methoxyphenyl)acetamide . This transformation is typically achieved by activating the carboxylic acid, for example by converting it to an acid chloride with Thionyl chloride (SOCl₂) or Oxalyl chloride , followed by reaction with ammonia (B1221849).

In the second step, the primary amide is dehydrated to yield the nitrile. A variety of dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (B1165640). This amide dehydration is a standard and effective method for nitrile synthesis.

Derivatization from Benzylic Alcohol or Halide Intermediates

Perhaps the most common and straightforward indirect synthesis begins with 3-chloro-5-methoxybenzyl alcohol . This route involves two fundamental transformations in organic synthesis.

First, the benzylic alcohol is converted into a more reactive benzylic halide, typically 3-chloro-5-methoxybenzyl chloride . This can be accomplished using standard halogenating agents such as Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl) . orgsyn.org

Second, the resulting benzyl (B1604629) chloride undergoes a nucleophilic substitution reaction with a cyanide salt. orgsyn.org Reagents like Sodium cyanide (NaCN) or Potassium cyanide (KCN) are commonly used in a polar aprotic solvent like Acetone , dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). orgsyn.orgsynquestlabs.com The reaction is often heated to ensure a reasonable reaction rate. The addition of a catalytic amount of sodium iodide can sometimes accelerate the reaction via the in-situ formation of the more reactive benzyl iodide (Finkelstein reaction). orgsyn.org This two-step sequence is highly reliable for preparing phenylacetonitriles from benzylic alcohols. orgsyn.org

Table 2: Typical Reaction for Cyanation of a Benzyl Halide Intermediate

| Parameter | Reagent/Condition | Purpose | Citation |

| Starting Material | 3-chloro-5-methoxybenzyl chloride | Electrophilic substrate | orgsyn.org |

| Cyanide Source | Sodium cyanide (NaCN) (1.5 equiv.) | Cyanide nucleophile | orgsyn.org |

| Solvent | Acetone (dry) | Polar aprotic solvent | orgsyn.org |

| Additive | Sodium iodide (NaI) (catalytic) | Promotes halide exchange (Finkelstein reaction) | orgsyn.org |

| Temperature | Reflux (approx. 56 °C) | Increases reaction rate | orgsyn.org |

| Time | 16-20 hours | Time to drive reaction to completion | orgsyn.org |

Exploration of Novel Synthetic Pathways and Methodological Advancements

In recent years, significant efforts have been directed towards the development of more sophisticated and efficient methods for the synthesis of arylacetonitriles, including 2-(3-chloro-5-methoxyphenyl)acetonitrile. These advancements focus on the use of modern catalytic systems and innovative technologies to overcome the limitations of classical synthetic routes. Key areas of exploration include palladium-catalyzed cyanation reactions, microwave-assisted synthesis, and continuous flow chemistry.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. The cyanation of aryl halides, in particular, represents a direct and versatile method for the introduction of the nitrile functionality.

One of the most significant advancements in this area is the use of less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which offers a safer alternative to highly toxic reagents like sodium or potassium cyanide. nih.gov The application of palladacycle catalysts in these reactions has been shown to prevent catalyst poisoning, allowing for lower catalyst loadings and faster reaction times. nih.gov

Recent developments have also focused on performing these reactions in aqueous media, which is environmentally benign. Mild and efficient palladium-catalyzed cyanation of aryl halides and triflates has been achieved at room temperature to 40°C using zinc cyanide (Zn(CN)₂) as the cyanide source. organic-chemistry.org This protocol avoids the need for harsh drying conditions and is compatible with a wide range of functional groups. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cyanation Methods for Aryl Halides

| Parameter | Traditional Methods | Novel Methods |

| Cyanide Source | NaCN, KCN | K₄[Fe(CN)₆], Zn(CN)₂ nih.govorganic-chemistry.org |

| Catalyst | High-loading Pd catalysts | Low-loading palladacycles nih.gov |

| Solvent | Anhydrous organic solvents | Aqueous media (e.g., H₂O/THF) organic-chemistry.org |

| Temperature | High temperatures (120-160 °C) researchgate.net | Room temperature to 40 °C organic-chemistry.org |

| Safety | High toxicity, requires stringent handling | Reduced toxicity, safer handling nih.gov |

This table is generated based on data from multiple sources.

For the synthesis of this compound, a plausible advanced route involves the palladium-catalyzed cyanation of 1-chloro-3-(chloromethyl)-5-methoxybenzene (B3024791) or a related aryl halide. The use of a modern catalytic system, such as a palladacycle with a suitable phosphine ligand, in combination with a safer cyanide source like Zn(CN)₂ in an aqueous solvent system, would represent a significant improvement over classical methods.

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. nih.govnih.gov The application of microwave irradiation in the synthesis of this compound can be particularly advantageous for the cyanation step.

The efficient heating provided by microwaves can overcome the activation energy barrier for the reaction more effectively, leading to faster conversions. nih.gov For instance, a microwave-assisted Sonogashira coupling followed by cyclization has been successfully used to synthesize substituted benzofurans, demonstrating the power of this technology in complex multi-step syntheses. nih.gov A similar approach could be envisioned for the synthesis of the target acetonitrile, where a microwave-promoted cyanation of 3-chloro-5-methoxybenzyl chloride could drastically reduce the reaction time from hours to minutes.

Table 2: Hypothetical Comparison of Conventional vs. Microwave-Assisted Cyanation

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes nih.govmdpi.com |

| Yield | Moderate to good | Potentially higher |

| Side Products | Can be significant | Often minimized nih.gov |

| Energy Efficiency | Lower | Higher |

This table is a hypothetical comparison based on general principles of microwave-assisted synthesis.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.combeilstein-journals.orgeuropa.eu These features make it an attractive platform for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.com

The synthesis of this compound could be adapted to a continuous flow process. A flow reactor setup could involve pumping a solution of the starting material, such as 3-chloro-5-methoxybenzyl chloride, and a cyanide source through a heated reaction coil containing a packed-bed catalyst. almacgroup.com This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized yields and purity. almacgroup.com Furthermore, in-line purification techniques can be integrated into the flow system, enabling a continuous and automated production process. beilstein-journals.org

The application of flow chemistry is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume minimizes the risk of runaway reactions. europa.eu Given the toxicity of cyanide reagents, a continuous flow approach offers a significantly safer manufacturing process for this compound.

Table 3: Advantages of Flow Chemistry for the Synthesis of this compound

| Feature | Benefit in Synthesis |

| Enhanced Safety | Minimized exposure to toxic cyanides; better control over exothermic reactions. europa.eu |

| Scalability | Seamless transition from laboratory to production scale by "numbering-up" or "sizing-up" reactors. almacgroup.com |

| Process Control | Precise control of temperature, pressure, and residence time for optimized yield and purity. almacgroup.com |

| Automation | Potential for fully automated, multi-step synthesis with in-line analysis and purification. beilstein-journals.org |

This table highlights the benefits of flow chemistry based on information from multiple sources.

Chemical Reactivity and Derivatization Strategies of 2 3 Chloro 5 Methoxyphenyl Acetonitrile

Transformations Involving the Nitrile Group

The nitrile functional group is a cornerstone of organic synthesis, offering a gateway to numerous other functionalities through a variety of transformations. Its linear, sp-hybridized structure allows for both nucleophilic additions at the carbon atom and reactions involving the nitrogen atom.

Nucleophilic Additions Leading to Amine, Amide, or Ketone Derivatives

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. This reactivity allows for the synthesis of a diverse range of derivatives, including ketones, amides, and substituted amines.

One of the most powerful methods for ketone synthesis from nitriles involves the use of organometallic reagents, such as Grignard or organolithium reagents. masterorganicchemistry.com The reaction proceeds through the nucleophilic addition of the organometallic's carbanion to the nitrile carbon, forming a stable intermediate magnesium salt of an imine (an N-magnesio ketimine). masterorganicchemistry.com Subsequent acidic workup hydrolyzes this intermediate to yield a ketone. masterorganicchemistry.comlibretexts.org This two-step, one-pot procedure prevents over-addition, which can be an issue with other carbonyl compounds like esters. libretexts.org

| Reactant | Reagents | Intermediate | Final Product Type |

|---|---|---|---|

| 2-(3-Chloro-5-methoxyphenyl)acetonitrile | 1. R-MgX (Grignard Reagent) 2. H₃O⁺ | Imine | Ketone |

| 1. Alcohol, HCl 2. H₂O | Imidate (Pinner Salt) | Ester or Amide |

Another significant transformation is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid like anhydrous HCl. organic-chemistry.orgd-nb.info This reaction initially forms an imidate hydrochloride salt, commonly known as a Pinner salt. organic-chemistry.org These intermediates are versatile and can be hydrolyzed under different pH conditions. nih.gov Acidic hydrolysis of the Pinner salt leads to the formation of an ester, while basic hydrolysis yields an amide, providing controlled access to these carbonyl derivatives. nih.gov

Cycloaddition Reactions and Formation of Nitrogen-Containing Heterocycles

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to construct various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. A prominent example is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring. This reaction, often promoted by Lewis acids or metal catalysts, involves the azide acting as a 1,3-dipole, which reacts with the nitrile (the dipolarophile) to form the stable, aromatic tetrazole ring.

Furthermore, the cyanomethyl group can be involved in more complex, multi-component reactions to build heterocyclic systems. For instance, visible light-mediated photocatalysis can enable the cyanomethylarylation of alkenes, using the acetonitrile (B52724) moiety to construct intricate structures like indolines and isoquinolinones. studymind.co.uk Although these reactions often involve the activation of the adjacent C-H bond, the nitrile group is a critical component of the final heterocyclic product.

Reduction and Hydrolysis Pathways

The nitrile group can be fully transformed into other key functional groups through straightforward reduction and hydrolysis reactions.

Reduction: The reduction of the nitrile group is a fundamental method for synthesizing primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Nickel or Palladium catalyst) can effectively reduce the carbon-nitrogen triple bond to a primary amine, yielding 2-(3-chloro-5-methoxyphenyl)ethan-1-amine. This transformation is a reliable and high-yielding method for introducing an aminoethyl substituent.

Hydrolysis: Nitrile hydrolysis can be controlled to produce either an amide or a carboxylic acid, depending on the reaction conditions.

Partial Hydrolysis to Amide: Under carefully controlled acidic or basic conditions, one equivalent of water can add across the nitrile triple bond to yield the corresponding amide, 2-(3-chloro-5-methoxyphenyl)acetamide.

Complete Hydrolysis to Carboxylic Acid: In the presence of excess water and under more forcing acidic or basic conditions (e.g., refluxing with aqueous acid or base), the initially formed amide undergoes further hydrolysis to produce the carboxylic acid, 2-(3-chloro-5-methoxyphenyl)acetic acid, with the liberation of ammonia (B1221849).

| Transformation | Reagents | Product |

|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | 2-(3-Chloro-5-methoxyphenyl)ethan-1-amine |

| Partial Hydrolysis | H₂SO₄ (conc.), H₂O, mild heat | 2-(3-Chloro-5-methoxyphenyl)acetamide |

| Complete Hydrolysis | H₂SO₄ (aq.), Reflux or NaOH (aq.), Reflux | 2-(3-Chloro-5-methoxyphenyl)acetic acid |

Reactions of the Aromatic Ring System

The substitution pattern on the phenyl ring of this compound dictates its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) Pattern Analysis and Control

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring control the position of the incoming electrophile. The outcome is determined by the interplay of their electronic effects (inductive vs. resonance) and their ability to stabilize the cationic Wheland intermediate (also known as an arenium ion or sigma complex). assets-servd.host

The substituents on the ring are:

-OCH₃ (Methoxy): A strongly activating, ortho,para-directing group. It donates electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) effect. organicchemistrytutor.comminia.edu.eg

-Cl (Chloro): A deactivating, ortho,para-directing group. It withdraws electron density via a strong -I effect but can donate electron density via a weaker +R effect, which stabilizes the ortho and para intermediates. youtube.com

-CH₂CN (Cyanomethyl): A weakly deactivating group due to the electron-withdrawing nature of the nitrile, which operates through an inductive effect.

The powerful activating and directing effect of the methoxy (B1213986) group dominates the ring's reactivity. quora.com It strongly activates the positions ortho (C4, C6) and para (C2) to it, making these sites the most electron-rich and susceptible to electrophilic attack. The chloro group also directs ortho (C2, C4) and para (C6), largely reinforcing the directing effect of the methoxy group. Therefore, electrophilic substitution will occur predominantly at the C2, C4, and C6 positions. The meta-positions (C1, C3, C5) are deactivated and will not be substituted.

| Position | Directing Effect of -OCH₃ (at C5) | Directing Effect of -Cl (at C3) | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C2 | Para (Activating) | Ortho (Deactivating) | Activated & Directed | Major Product |

| C4 | Ortho (Activating) | Ortho (Deactivating) | Activated & Directed | Major Product |

| C6 | Ortho (Activating) | Para (Deactivating) | Activated & Directed | Minor Product (due to potential steric hindrance) |

Metal-Catalyzed Cross-Coupling Reactions for Aryl Substitution

The chlorine atom on the phenyl ring of this compound represents a key site for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, significant advancements in catalyst systems have enabled their efficient use in these transformations. wiley.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, typically a boronic acid or a boronic ester. nih.govnih.gov For a substrate like this compound, a Suzuki-Miyaura reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-3 position. The reaction is typically catalyzed by a palladium complex and requires a base to activate the organoboron reagent. nih.gov While specific examples with this compound are not prevalent in the literature, the coupling of other aryl chlorides is well-documented. For instance, the direct synthesis of arylboronic acids from aryl chlorides, which can then be used in subsequent one-pot Suzuki-Miyaura reactions, has been reported. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the oxidative addition of the aryl chloride to the palladium(0) center. wiley.comnih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 2-(3-Aryl-5-methoxyphenyl)acetonitrile |

| Vinylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 2-(3-Vinyl-5-methoxyphenyl)acetonitrile |

| Heteroarylboronic acid | [Pd(cinnamyl)Cl]₂ / cataCXium A | K₃PO₄ | Toluene | 2-(3-Heteroaryl-5-methoxyphenyl)acetonitrile |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. researchgate.netnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net For this compound, a Sonogashira coupling would yield 2-(3-alkynyl-5-methoxyphenyl)acetonitrile derivatives. Given the lower reactivity of aryl chlorides, more forcing reaction conditions or specialized catalyst systems may be required compared to aryl bromides or iodides. However, copper-free Sonogashira coupling protocols have been developed that show good efficacy for a range of aryl halides. nih.govchalmers.sersc.orgnih.govrsc.org These methods often employ specific ligands to facilitate the coupling in the absence of a copper co-catalyst, which can sometimes lead to undesirable side reactions like alkyne homocoupling. nih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 2-(3-Alkynyl-5-methoxyphenyl)acetonitrile |

| Terminal Alkyne (Copper-free) | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 2-(3-Alkynyl-5-methoxyphenyl)acetonitrile |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacs.orgprinceton.edu This reaction would allow for the introduction of a primary or secondary amine at the C-3 position of this compound. The reaction is highly versatile, with a broad scope of compatible amines and aryl halides. wiley.comwikipedia.org The catalyst system, typically a palladium precursor and a specialized phosphine ligand, is critical for the reaction's success, especially with less reactive aryl chlorides. wiley.comprinceton.edu The choice of base is also important and can influence the reaction rate and substrate compatibility. princeton.edu For electron-deficient aryl chlorides, certain catalyst systems have shown high efficiency. acs.org

| Amine | Catalyst System | Base | Solvent | Expected Product |

| Primary/Secondary Alkylamine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 2-(3-(Alkylamino)-5-methoxyphenyl)acetonitrile |

| Primary/Secondary Arylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 2-(3-(Arylamino)-5-methoxyphenyl)acetonitrile |

| Ammonia equivalent (e.g., LHMDS) | Pd(OAc)₂ / Josiphos | LiHMDS | THF | 2-(3-Amino-5-methoxyphenyl)acetonitrile |

Reactivity of the Methoxy Group

The methoxy group on the aromatic ring of this compound is another key functional handle that can be chemically modified. The primary reaction of this group is its cleavage to form the corresponding phenol (B47542), which can then be further functionalized.

The demethylation of aryl methyl ethers is a common transformation in organic synthesis, and several reagents can accomplish this. One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). wiley.comnih.govwikipedia.orgorgsyn.orgcommonorganicchemistry.comajrconline.org The reaction of an aryl methyl ether with BBr₃ typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. orgsyn.org This is followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond and formation of the aryloxy-dibromoborane intermediate, which upon aqueous workup, yields the corresponding phenol. orgsyn.orgajrconline.org

In the case of this compound, treatment with BBr₃ would be expected to yield 2-(3-chloro-5-hydroxyphenyl)acetonitrile. Studies on the demethylation of 3-chloro-5-methoxybenzonitrile (B1358151) to 3-chloro-5-hydroxy-benzonitrile using lithium iodide in collidine have also been reported, providing an alternative method for this transformation. chemicalbook.com

| Reagent | Solvent | Temperature | Product |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to room temperature | 2-(3-Chloro-5-hydroxyphenyl)acetonitrile |

| Lithium Iodide (LiI) | 2,4,6-Collidine | 170 °C | 2-(3-Chloro-5-hydroxyphenyl)acetonitrile |

The phenolic hydroxyl group of 2-(3-chloro-5-hydroxyphenyl)acetonitrile, obtained from the ether cleavage, is a versatile functional group for further chemical modifications. The synthesis of related hydroxyphenyl acetamide (B32628) and ethanone (B97240) derivatives has been documented, highlighting the synthetic utility of the hydroxyl group. neliti.comnih.gov

O-Alkylation: The hydroxyl group can be readily alkylated under basic conditions using an appropriate alkylating agent (e.g., alkyl halide, sulfate) to introduce a variety of ether linkages. This allows for the synthesis of a diverse range of analogs with modified steric and electronic properties.

O-Acylation: The phenol can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. This transformation is useful for introducing ester functionalities that can act as prodrug moieties or be used in further synthetic manipulations.

Conversion to Triflates for Cross-Coupling: The phenolic hydroxyl group can be converted to a triflate (trifluoromethanesulfonate) group by reaction with triflic anhydride (B1165640) in the presence of a base. The resulting aryl triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, offering an alternative route to the derivatization of the C-5 position, complementary to the direct coupling of the aryl chloride at C-3.

Spectroscopic and Advanced Structural Characterization of 2 3 Chloro 5 Methoxyphenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone of organic chemistry for determining the precise structure of a molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum would be expected to reveal the number of different types of protons, their relative numbers, and their electronic environment. For 2-(3-Chloro-5-methoxyphenyl)acetonitrile, one would anticipate signals corresponding to the aromatic protons on the substituted benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group, and the methyl (-OCH₃) protons of the methoxy (B1213986) group. The chemical shifts (δ, in ppm) would indicate the degree of shielding for each proton, while the coupling constants (J, in Hz) would reveal the connectivity between adjacent, non-equivalent protons.

Carbon (¹³C) NMR Spectral Interpretation for Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal. The expected spectrum would show resonances for the two aliphatic carbons (the methylene and the nitrile carbon) and the aromatic carbons of the benzene ring, including the carbon atoms bonded to the chloro and methoxy substituents, as well as the carbon of the methoxy group itself.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial relationships, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish ¹H-¹H correlations, identifying which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms, linking the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the substitution pattern on the aromatic ring and connecting the acetonitrile side chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, providing information about the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can provide valuable clues about its structure through the analysis of fragmentation patterns. For this compound (C₉H₈ClNO), high-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to its exact mass, including the characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Analysis of the fragmentation pattern would likely reveal the loss of the nitrile group, the methoxy group, and other characteristic fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in a compound.

Characteristic Absorption Bands for Functional Groups

The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands. Key expected vibrations would include:

C≡N stretch: A sharp, medium-intensity band in the region of 2260-2240 cm⁻¹.

C-O stretch (aryl-alkyl ether): Strong bands in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

C-Cl stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

sp² C-H stretches (aromatic): Bands appearing above 3000 cm⁻¹.

sp³ C-H stretches (aliphatic): Bands appearing just below 3000 cm⁻¹.

Without access to experimental data, the precise peak positions and intensities for this compound remain speculative. The acquisition and publication of such data would be a valuable contribution to the chemical sciences.

Correlating Vibrational Modes with Molecular Structure

The vibrational spectrum of this compound, as determined by Infrared (IR) and Raman spectroscopy, provides a detailed fingerprint of its molecular structure. Each functional group within the molecule—the nitrile, the substituted benzene ring, the methoxy group, the chloro substituent, and the methylene bridge—exhibits characteristic vibrational modes. By analyzing the frequencies of these vibrations, a direct correlation to the molecule's structural components can be established.

The most distinct vibration is the C≡N (nitrile) stretch, which is expected to appear in a relatively uncongested region of the spectrum, typically between 2240 and 2260 cm⁻¹. frontiersin.org In substituted benzonitriles, this band is often strong in the Raman spectrum due to the significant change in polarizability of the triple bond during the vibration. mdpi.com

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the benzene ring typically produce a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. For 1,3,5-trisubstituted benzene rings, specific patterns of out-of-plane C-H bending (wagging) are expected in the 900-800 cm⁻¹ region, which are highly diagnostic of the substitution pattern. spectroscopyonline.com

The methoxy (-OCH₃) group introduces its own set of vibrations. An asymmetric C-H stretch of the methyl group is expected around 2950 cm⁻¹, with the symmetric stretch at a slightly lower wavenumber. The C-O-C stretching vibrations are characteristic of ethers and are predicted to produce strong bands in the IR spectrum, typically with an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

The chloro substituent is identified by the C-Cl stretching vibration. For chloro-substituted benzene derivatives, this mode is generally observed in the 800-600 cm⁻¹ range. The mass of the chlorine atom and its electronic influence on the ring can also subtly shift other ring vibrations. The methylene (-CH₂) group that links the phenyl ring to the nitrile is expected to show stretching vibrations just below 3000 cm⁻¹ and scissoring (bending) vibrations around 1450 cm⁻¹.

The table below provides a summary of the predicted vibrational modes for this compound based on data from analogous compounds.

Table 1: Predicted Vibrational Modes for this compound

| Predicted Wavenumber (cm⁻¹) | Assignment | Functional Group | Comments |

|---|---|---|---|

| ~3080 | Aromatic C-H Stretch | Phenyl Ring | Typically weak to medium intensity. |

| ~2960 | Asymmetric CH₂ Stretch | Methylene Bridge | |

| ~2940 | Asymmetric CH₃ Stretch | Methoxy Group | |

| ~2870 | Symmetric CH₂ Stretch | Methylene Bridge | |

| ~2840 | Symmetric CH₃ Stretch | Methoxy Group | |

| ~2250 | C≡N Stretch | Nitrile | Strong in Raman, medium in IR. Position sensitive to electronic effects. frontiersin.orgmdpi.com |

| ~1580, ~1470 | C=C Ring Stretch | Phenyl Ring | Characteristic pair of bands for aromatic rings. |

| ~1450 | CH₂ Scissoring | Methylene Bridge | Bending vibration. |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Expected to be a strong band in the IR spectrum. |

| ~1160 | In-plane C-H Bending | Phenyl Ring | |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | |

| ~850 | Out-of-plane C-H Bend | Phenyl Ring | Diagnostic of 1,3,5-trisubstitution. spectroscopyonline.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of this compound, measured by UV-Vis spectroscopy, is primarily dictated by the electronic transitions within the substituted benzene chromophore. Aromatic compounds typically exhibit two main absorption bands originating from π → π* transitions. These are the intense E2-band (at shorter wavelengths) and the less intense B-band (at longer wavelengths), which often shows fine vibrational structure.

The presence of substituents on the benzene ring significantly modifies the absorption characteristics. The methoxy group (-OCH₃) acts as a potent auxochrome, a group with non-bonding electrons that can be delocalized into the aromatic π-system. This interaction increases the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. Consequently, the methoxy group is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene absorption bands. researchgate.net

For this compound, the UV-Vis spectrum in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) is predicted to show a primary absorption maximum (λ_max) around 270-285 nm. This absorption corresponds to the B-band (benzenoid band) of the substituted phenyl ring. A more intense E2-band would be expected at a shorter wavelength, likely below 230 nm. The solvent can also influence the position and resolution of these bands; polar solvents may obscure fine structure. shimadzu.com

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max | Electronic Transition | Chromophore | Comments |

|---|---|---|---|

| ~270-285 nm | π → π* (B-band) | Substituted Phenyl Ring | Position influenced by bathochromic shifts from -Cl and -OCH₃ groups. researchgate.net |

X-Ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.govrigaku.com While a specific crystal structure for this compound has not been reported, a hypothetical analysis would provide invaluable data on its molecular geometry and intermolecular interactions, which govern its crystal packing.

An SC-XRD study would unambiguously determine all bond lengths, bond angles, and torsion angles. The geometry of the phenyl ring would be expected to show slight deviations from perfect planarity due to the electronic and steric influences of the substituents. The methoxy group's conformation relative to the ring (defined by the C-C-O-C torsion angle) and the orientation of the cyanomethyl group would be precisely defined.

Table 3: Expected Molecular Geometry Parameters from a Hypothetical X-Ray Crystallographic Analysis

| Parameter | Atoms Involved | Expected Value | Comments |

|---|---|---|---|

| Bond Length | C-Cl | ~1.74 Å | Typical for an aryl chloride. |

| Bond Length | C(aryl)-O | ~1.36 Å | Shorter than C(alkyl)-O due to partial double bond character. |

| Bond Length | O-C(methyl) | ~1.43 Å | Standard single bond length. |

| Bond Length | C≡N | ~1.14 Å | Characteristic of a nitrile triple bond. |

| Bond Angle | C-O-C | ~118° | For aryl-alkyl ethers. |

| Torsion Angle | C-C-O-C | Variable | Defines the orientation of the methoxy group relative to the plane of the ring. |

Computational and Theoretical Chemistry Studies on 2 3 Chloro 5 Methoxyphenyl Acetonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. These methods solve the Schrödinger equation in an approximate manner to provide insights into molecular behavior at the atomic level. For a molecule like 2-(3-Chloro-5-methoxyphenyl)acetonitrile, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, as rotation around single bonds can lead to different spatial arrangements (conformers) with varying energies. By systematically rotating the methoxy (B1213986) and acetonitrile (B52724) groups relative to the phenyl ring, a potential energy surface can be mapped to identify the global minimum energy conformer and other low-energy isomers.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Energy Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-Cl | 1.745 |

| C-O (methoxy) | 1.360 | |

| O-CH3 | 1.425 | |

| C-C (ring) | 1.390 - 1.405 | |

| C-CH2CN | 1.510 | |

| C≡N | 1.155 | |

| Bond Angle (°) | C-C-Cl | 119.5 |

| C-C-O | 118.0 | |

| C-O-CH3 | 117.5 | |

| C-C-CH2 | 121.0 | |

| C-CH2-C | 112.0 | |

| CH2-C-N | 178.5 | |

| Dihedral Angle (°) | C-C-O-C | 5.2 |

| C-C-C-CH2 | -85.3 |

Electronic Structure Analysis: Charge Distribution and Dipole Moments

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Population Analysis (NPA) can be used to calculate the partial atomic charges on each atom. In this compound, the electronegative chlorine, oxygen, and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will be more positive.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| Total Dipole Moment (Debye) | 3.5 D |

| Mulliken Atomic Charges | |

| Cl | -0.15 e |

| O (methoxy) | -0.25 e |

| N (nitrile) | -0.30 e |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), which provide further insights into the molecule's reactive nature. mdpi.comresearchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Properties and Reactivity Indices for this compound

| Parameter | Value (eV) |

| E(HOMO) | -6.8 |

| E(LUMO) | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.8 |

| Global Electrophilicity Index (ω) | 2.86 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. nih.govscispace.com It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the nitrile group, identifying these as nucleophilic centers. Regions of positive potential might be found around the hydrogen atoms of the aromatic ring and the methylene (B1212753) group. rsc.orgchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. wisc.edunih.gov It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.

The analysis provides information on the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule due to electron delocalization. For this compound, NBO analysis would reveal interactions between the lone pairs of the oxygen and chlorine atoms with the antibonding orbitals of the phenyl ring, as well as hyperconjugation involving the C-H and C-C bonds. aiu.edu

Table 4: Hypothetical NBO Analysis - Significant Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | π(C-C) (ring) | 5.2 |

| LP (Cl) | σ(C-C) (ring) | 2.1 |

| π (C-C) (ring) | π(C-C) (ring) | 20.5 |

| σ (C-H) | σ(C-C) | 3.8 |

Prediction of Spectroscopic Parameters from First Principles

Computational methods can also predict various spectroscopic properties of a molecule. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes. ijrte.org

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing valuable information for structural elucidation.

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| Main IR Frequencies (cm⁻¹) | ~2250 (C≡N stretch), ~1250 (C-O stretch), ~780 (C-Cl stretch) |

| ¹³C NMR Chemical Shifts (ppm) | ~160 (C-O), ~135 (C-Cl), ~118 (C≡N), ~56 (O-CH₃), ~25 (CH₂) |

| UV-Vis λmax (nm) | ~280 |

Reaction Mechanism Elucidation through Computational Modeling

The study of reaction mechanisms at a molecular level is a cornerstone of modern chemistry, and computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool in this endeavor. For a molecule like this compound, DFT calculations can provide profound insights into its reactivity, the pathways of its transformations, and the energetic profiles of these processes.

Computational approaches can be employed to investigate a variety of reactions involving the nitrile group or the substituted aromatic ring. For instance, the hydrolysis of the nitrile to form the corresponding carboxylic acid or the reduction to an amine are fundamental transformations whose mechanisms can be meticulously mapped out. DFT calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate, and determine their corresponding activation energies. This information is crucial for predicting reaction rates and understanding the factors that control selectivity.

To illustrate the type of data that can be obtained from such studies, the following table presents hypothetical activation energies and reaction energies for plausible reactions involving this compound, as would be calculated using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

| Reaction Type | Reactants | Products | Hypothetical Activation Energy (kcal/mol) | Hypothetical Reaction Energy (kcal/mol) |

|---|---|---|---|---|

| Nitrile Hydrolysis (Acid-Catalyzed) | This compound + H₃O⁺ | 2-(3-Chloro-5-methoxyphenyl)acetic acid + NH₄⁺ | 22.5 | -15.2 |

| Nitrile Reduction | This compound + H₂/Catalyst | 2-(3-Chloro-5-methoxyphenyl)ethanamine | 30.1 | -25.8 |

| Nucleophilic Aromatic Substitution (SNAr) | This compound + CH₃O⁻ | 2-(3,5-Dimethoxyphenyl)acetonitrile + Cl⁻ | 28.7 | -10.5 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental or computational studies on this compound were not found in the searched literature.

The insights gained from such computational studies are invaluable for synthetic chemists in optimizing reaction conditions and predicting potential side products.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

The three-dimensional structure and flexibility of a molecule are critical determinants of its physical and biological properties. Molecular Dynamics (MD) simulations offer a powerful lens to explore the conformational landscape of this compound and the influence of the surrounding solvent environment.

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. This allows for the exploration of different rotational states (conformers) around the single bonds, such as the bond connecting the phenyl ring to the acetonitrile group. By analyzing the trajectory of the simulation, a conformational energy landscape can be constructed, revealing the most stable (lowest energy) conformations and the energy barriers between them. For this compound, key dihedral angles to consider would be those defining the orientation of the acetonitrile group relative to the aromatic ring.

Furthermore, MD simulations are exceptionally well-suited to investigate the role of the solvent. The interactions between the solute (this compound) and the solvent molecules can significantly alter the conformational preferences. For example, in a polar solvent like water or acetonitrile, conformations that expose the polar nitrile and methoxy groups might be favored due to stabilizing dipole-dipole interactions or hydrogen bonding. In contrast, in a nonpolar solvent like chloroform, conformations that minimize the exposure of these polar groups might be more prevalent. nih.govnih.govsci-hub.se

The following interactive table illustrates hypothetical results from a series of MD simulations of this compound in different solvents. The predominant dihedral angle and the calculated solvation free energy provide a glimpse into how the solvent environment can modulate the molecule's structure and stability.

| Solvent | Dielectric Constant | Hypothetical Predominant Dihedral Angle (Ring-CH₂-C≡N) | Hypothetical Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Chloroform | 4.81 | ~90° | -3.5 |

| Acetonitrile | 37.5 | ~45° | -7.2 |

| Water | 80.1 | ~30° | -8.9 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on general principles of solvent effects. nih.govnih.govsci-hub.se Specific experimental or computational studies on this compound were not found in the searched literature.

Understanding the conformational dynamics and solvent interactions is crucial for applications where the molecule's shape is important, such as in materials science or as a precursor in drug discovery, where it might need to fit into the active site of a biological target.

Application As a Synthetic Building Block in Advanced Organic and Medicinal Chemistry Research

Synthesis of Analogues for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, researchers can identify key pharmacophoric features and optimize properties like potency and selectivity. 2-(3-Chloro-5-methoxyphenyl)acetonitrile is an ideal starting point for such investigations due to its modifiable phenyl ring and acetonitrile (B52724) group.

The substitution pattern on the phenyl ring of an active compound is a critical determinant of its biological efficacy. Modifications to the 3-chloro and 5-methoxy groups, or the introduction of new substituents, can profoundly impact molecular interactions with biological targets. For instance, in studies on related aryl acetamide (B32628) compounds, the nature of the substitution at the 3- and 5-positions of the phenyl ring was shown to be crucial for activity. nih.gov Research into various substituted pyridine-3-carbonitriles also highlights the importance of phenyl ring substituents for biological function. mdpi.com

Investigations into a series of 3,5-disubstituted phenyl derivatives revealed significant variations in potency based on the identity of the halogen and other groups. nih.gov Replacing chlorine with fluorine or trifluoromethyl groups can alter the electronic properties and binding interactions of the molecule. nih.gov For example, the introduction of a trifluoromethyl (CF₃) group, a common strategy in drug development, can lead to increased potency. nih.govevitachem.com

| Compound Analogue (Substitution at positions 3 and 5) | Relative Potency (Example EC₅₀) | Reference |

|---|---|---|

| 3,5-dichloro | 1.2 μM | nih.gov |

| 3-chloro-5-fluoro | Similar to 3,5-dichloro | nih.gov |

| 3,5-difluoro | 5-fold decrease vs. 3-chloro-5-fluoro | nih.gov |

| 3-chloro-5-CF₃ | 2-fold increase vs. 3,5-dichloro | nih.gov |

| 3,5-di-CF₃ | 3-fold increase vs. 3,5-dichloro | nih.gov |

This table presents exemplary data from related compound series to illustrate the impact of phenyl ring modifications on biological potency.

The acetonitrile moiety of this compound is a versatile functional group that can be transformed into other key chemical functionalities, providing a pathway to novel molecular scaffolds.

Key transformations of the nitrile group include:

Reduction to Primary Amines: The nitrile can be reduced to a primary amine, such as 2-(3-chloro-5-methoxyphenyl)ethan-1-amine. This transformation is vital for introducing an aminoethyl side chain, a common structural feature in many pharmacologically active compounds. This reduction can be achieved through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C).

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3-chloro-5-methoxyphenyl)acetic acid. This creates a new anchor point for further modification, for example, through amide bond formation.

Conversion to Tetrazoles: In the presence of azides, the nitrile group can undergo a [3+2] cycloaddition to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

| Original Functional Group | Transformation | Resulting Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| Acetonitrile (-C≡N) | Reduction (e.g., H₂/Pd-C) | Primary Amine (-CH₂-NH₂) | Amide/sulfonamide formation, reductive amination |

| Acetonitrile (-C≡N) | Hydrolysis (e.g., H₃O⁺) | Carboxylic Acid (-COOH) | Esterification, amide coupling |

| Acetonitrile (-C≡N) | Cycloaddition (e.g., NaN₃) | Tetrazole | N-alkylation |

This table summarizes key chemical elaborations of the acetonitrile side chain.

Hybrid molecules are created by covalently linking two or more distinct pharmacophoric units to produce a single chemical entity with a potentially synergistic or multi-target profile. The 2-(3-chloro-5-methoxyphenyl)acetyl group can be incorporated as one of the key components in such a hybrid design. For example, research has shown that phenylacetic acid derivatives can be coupled with other heterocyclic systems, such as a piperazine-linked triazolopyridazine, to generate novel hybrid structures with specific biological activities. nih.gov This strategy allows for the exploration of new chemical space and the development of molecules that can interact with multiple biological targets simultaneously.

Precursor for Complex Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. The reactivity of this compound makes it a valuable starting material for constructing complex, multi-ring systems.

The substituted phenylacetonitrile (B145931) framework is a key precursor for building fused nitrogen-containing heterocycles like indoles and quinolines.

Indole (B1671886) Synthesis: Indole derivatives can be synthesized through various methods. The Fischer indole synthesis, for example, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov While not a direct application, the methoxy-substituted phenyl structure is relevant to this class of reactions, where substituents can direct the cyclization process. nih.gov The this compound can be converted to a ketone or a related intermediate, which can then participate in cyclization reactions to form a substituted indole ring. nih.gov

Quinoline (B57606) Synthesis: Quinolines are another important class of heterocycles that can be accessed from this precursor. scielo.br Named reactions such as the Doebner-von Miller reaction, Combes quinoline synthesis, and Friedländer synthesis provide routes to the quinoline core from anilines and carbonyl compounds. iipseries.orgorganic-chemistry.org For instance, the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline demonstrates a cyclization strategy involving a substituted aniline (B41778) and an indole moiety to create a complex fused system. nih.gov The this compound scaffold can be elaborated into intermediates suitable for these types of annulation reactions.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. tcichemicals.comacsgcipr.orgnih.gov MCRs are prized in drug discovery for their ability to rapidly generate large libraries of complex and diverse molecules. acsgcipr.orgmdpi.com

The this compound is an excellent candidate for participation in MCRs due to the reactivity of the methylene (B1212753) (-CH₂-) group adjacent to the nitrile. This "active methylene" group is readily deprotonated by a base, forming a nucleophilic carbanion that can attack electrophiles.

This reactivity allows it to be used in various MCRs, including:

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, a common first step in many MCRs. nih.gov

Gewald Reaction: The Gewald reaction is a classic MCR that produces highly substituted thiophenes from an active methylene nitrile, a carbonyl compound, and elemental sulfur. nih.gov

Synthesis of Pyridines and Dihydropyridines: The Hantzsch pyridine (B92270) synthesis and its variations often use a β-ketoester, but other active methylene compounds can also be employed to create diverse pyridine and dihydropyridine (B1217469) libraries. tcichemicals.com

By using this compound in MCRs, complex heterocyclic structures can be assembled in a single, atom-economical step, providing rapid access to novel compounds for screening and development. nih.govmdpi.com

Development of Chemically Selective Probes for Biochemical Systems

The strategic placement of chloro and methoxy (B1213986) substituents on the phenylacetonitrile scaffold in "this compound" offers a versatile platform for the development of chemically selective probes. These probes are instrumental in exploring complex biological systems by enabling the detection and characterization of specific molecular interactions. The reactivity of the nitrile group and the potential for further functionalization of the aromatic ring allow for the attachment of reporter groups, such as fluorophores or affinity tags, creating tailored molecules for targeted biochemical investigations. mskcc.orgbeilstein-journals.org

The design of such probes often involves leveraging the inherent properties of the core structure to achieve selectivity for a particular biological target. The electronic nature of the chloro and methoxy groups can influence the binding affinity and specificity of the molecule, guiding its interaction with enzymes, receptors, or other proteins. By modifying the core structure, researchers can fine-tune the probe's properties to suit specific experimental needs, such as cell permeability and target engagement. nih.gov

Mechanistic Studies of Chemical Interactions with Molecular Targets

While direct mechanistic studies on "this compound" are not extensively documented in publicly available literature, the broader class of substituted phenylacetonitriles has been instrumental in elucidating the mechanisms of action of various bioactive compounds. For instance, derivatives of phenylacetonitrile have been investigated as inhibitors of various enzymes, where the acetonitrile moiety can participate in key binding interactions within the active site. nih.gov

One area of significant research is the development of kinase inhibitors. ed.ac.uk The general structure of phenylacetonitrile provides a scaffold that can be elaborated to target the ATP-binding site of kinases. Mechanistic studies on such inhibitors often reveal that the phenyl ring occupies a hydrophobic pocket, while the substituted groups, akin to the chloro and methoxy groups in "this compound," can form specific hydrogen bonds or van der Waals interactions with amino acid residues, contributing to the inhibitor's potency and selectivity. nih.gov For example, the chloro group can engage in halogen bonding, a specific non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Furthermore, in the context of G protein-coupled receptors (GPCRs), derivatives of similar structures, such as 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile, have been developed as allosteric modulators. nih.govresearchgate.net Mechanistic studies of these molecules, often aided by structural biology techniques like X-ray crystallography, reveal how they bind to allosteric sites on the receptor, distinct from the endogenous ligand binding site, to modulate receptor activity. These studies provide a detailed understanding of the molecular interactions that govern the compound's effect, offering a blueprint for the rational design of new therapeutic agents.

Design of Ligands for Protein Binding Sites (excluding clinical efficacy)

The "this compound" scaffold is a valuable starting point for the rational design of ligands targeting specific protein binding sites. The process typically involves computational modeling and synthetic chemistry to optimize the molecule's affinity and selectivity for the target protein. The chloro and methoxy substituents on the phenyl ring play a crucial role in this process, influencing the molecule's conformational preferences and its potential interactions with the protein.

A notable example in a related class of compounds is the design of inhibitors for the MDM2-p53 interaction, a key target in cancer research. While not directly involving "this compound", spirooxindole derivatives incorporating a chloro-substituted phenyl group have been designed to bind to the MDM2 protein, preventing it from inhibiting the tumor suppressor p53. chemcomp.com The design process for these inhibitors relies on understanding the three-dimensional structure of the MDM2 protein and using computational methods to predict how different chemical modifications will affect binding.

Similarly, the design of ligands for the serotonin (B10506) 5-HT1A receptor, a GPCR involved in various neurological processes, has utilized arylpiperazine moieties that can be conceptually linked to the phenylacetonitrile core. nih.gov The methoxy group, present in "this compound", is a common feature in many 5-HT1A receptor ligands, where it is known to contribute to high binding affinity. The design and synthesis of novel ligands based on these principles allow for the exploration of structure-activity relationships and the identification of compounds with desired pharmacological profiles for research purposes.

The following table summarizes the key molecular interactions that can be exploited in ligand design based on the "this compound" scaffold:

| Structural Feature | Potential Interaction with Protein Binding Site | Example Target Class |

| 3-Chloro Group | Halogen Bonding, Hydrophobic Interactions | Kinases, GPCRs |

| 5-Methoxy Group | Hydrogen Bond Acceptor, Hydrophobic Interactions | Serotonin Receptors, Kinases |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Various Protein Pockets |

| Acetonitrile Moiety | Hydrogen Bond Acceptor, Dipole-Dipole Interactions | Enzyme Active Sites |

Contributions to Material Science and Advanced Functional Molecules

The unique electronic and structural characteristics of "this compound" and its derivatives suggest their potential utility in the field of material science, particularly in the creation of advanced functional molecules. The interplay of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring can lead to interesting photophysical and electronic properties.

While specific applications of "this compound" in material science are not widely reported, the broader class of phenylacetonitrile derivatives has been explored for its potential in various advanced materials. For instance, the nitrile group is a common functional group in the synthesis of polymers and can also be a key component in molecules designed for organic electronics.

One area of interest is the development of materials for organic light-emitting diodes (OLEDs). shimadzu.comgoogle.com The design of new emitter materials often focuses on creating molecules with high quantum yields and specific emission wavelengths. The substituted phenylacetonitrile core could serve as a building block for larger, more complex molecules with tailored electronic properties suitable for OLED applications. For example, by incorporating this scaffold into a larger conjugated system, it might be possible to tune the emission color and improve the efficiency of the resulting OLED device. Research in this area has explored how different substitution patterns on aromatic rings can influence the performance of OLEDs. rsc.org

Furthermore, the ability of the nitrile group to undergo various chemical transformations opens up possibilities for creating novel polymers and functional materials. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing reactive handles for polymerization reactions. This versatility allows for the incorporation of the "this compound" unit into a wide range of macromolecular structures, potentially leading to materials with unique thermal, mechanical, or optical properties.

The table below outlines potential applications of this compound class in material science:

| Potential Application Area | Key Structural Feature | Anticipated Property/Function |

| Organic Light-Emitting Diodes (OLEDs) | Substituted Aromatic Ring, Nitrile Group | Tunable Emission Properties, Charge Transport |

| Functional Polymers | Reactive Nitrile Group | Tailorable Thermal and Mechanical Properties |

| Organic Conductors | Extended π-Conjugated Systems | Electrical Conductivity |

Future Research Directions and Unexplored Avenues

Innovations in Green and Sustainable Synthesis of Aryl Acetonitriles

The imperative for environmentally responsible chemical manufacturing is steering research towards greener synthetic routes for aryl acetonitriles. The focus is on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources, aligning with the core principles of green chemistry. wjarr.com

A significant area of innovation lies in the development of advanced catalytic systems. For instance, research has shown that non-noble metal oxides, particularly when supported on nitrogen-doped graphene, can effectively catalyze the synthesis of diverse nitriles from readily available alcohols using aqueous ammonia (B1221849) and molecular oxygen. nih.gov This approach circumvents the need for toxic cyanides typically used in traditional methods. nih.gov Another sustainable strategy involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]), which can catalyze the conversion of various aldehydes, including those derived from renewable biomass, into nitriles with high yields under metal-free conditions. acs.org

The shift towards greener reaction media is also a key trend. Water is an ideal solvent, and future work will likely focus on developing catalysts that function efficiently in aqueous environments. mdpi.com The use of biocatalysis, employing enzymes for chemical transformations, offers a powerful tool for sustainable synthesis. wjarr.comacs.org Enzymes operate under mild conditions, are biodegradable, and can reduce the number of steps required to produce target molecules like aryl acetonitriles. acs.org

| Green Synthesis Strategy | Catalyst/Medium | Precursor Type | Key Advantages |

| Aerobic Oxidation | Non-noble metal oxides on N-doped graphene | Alcohols | Avoids toxic cyanides; uses O₂ as the oxidant. nih.gov |

| Domino Catalysis | Ionic Liquid (e.g., [BMIm][Cl]) | Aldehydes (including from biomass) | Metal-free; efficient for various substrates. acs.org |

| Biocatalysis | Enzymes | Various | Mild conditions; renewable catalysts; high selectivity. acs.org |

| Ultrasonic Irradiation | Various | Aldehydes, Alkynes | Reduced reaction times; improved energy efficiency. mdpi.com |

Future efforts will likely integrate these approaches, such as combining biomass-derived starting materials with biocatalytic or metal-free catalytic systems in aqueous media to create truly sustainable manufacturing processes for 2-(3-Chloro-5-methoxyphenyl)acetonitrile and related compounds.

Application of Machine Learning and AI in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to dramatically accelerate the discovery and optimization of molecules and reactions. mdpi.com For this compound, these technologies can be applied to design novel analogues with enhanced properties and to predict optimal synthetic pathways.

ML models can be trained on vast datasets of chemical reactions to predict outcomes, recommend optimal conditions (catalyst, solvent, temperature), and even suggest entirely new synthetic routes through retrosynthesis analysis. mdpi.com This data-driven approach minimizes the need for extensive, time-consuming, and resource-intensive experimental screening. For instance, ML algorithms can help identify the most efficient catalytic system for a specific cyanation reaction or predict the activation energy barrier for a particular transformation, facilitating the design of more efficient processes. researchgate.net

In compound design, generative AI models can explore vast chemical spaces to propose novel molecular structures based on the this compound scaffold. By learning structure-activity relationships, these models can design new compounds predicted to have superior biological activity, better selectivity, or improved physicochemical properties. mdpi.com This computational pre-screening allows researchers to prioritize the synthesis of the most promising candidates, streamlining the drug discovery and materials science pipelines. youtube.com Furthermore, AI can assist in building models that predict when a particular computational method, like a specific DFT functional, will be most accurate for a given molecule, overcoming limitations in traditional electronic structure calculations for complex compounds. youtube.com

Exploration of Photocatalytic and Electrocatalytic Transformations

Harnessing light or electrical energy to drive chemical reactions offers a powerful and sustainable alternative to traditional, thermally-driven synthesis. Photocatalysis and electrocatalysis operate under mild conditions and can provide unique reactivity and selectivity, making them exciting frontiers for the synthesis of aryl acetonitriles.